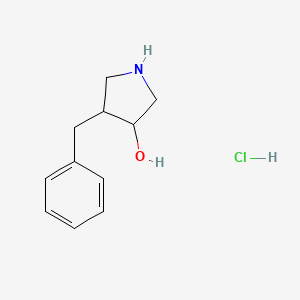

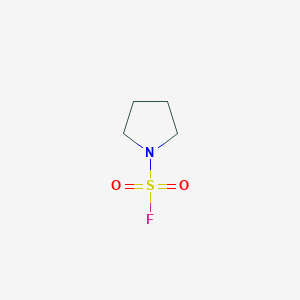

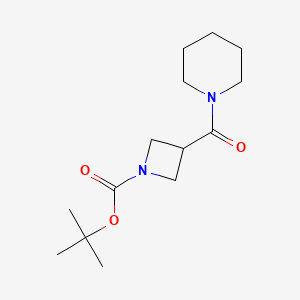

![molecular formula C8H8BrClN4 B12314122 3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)

3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with bromine, chlorine, and an isopropyl group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Brom-4-chlor-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise können ausgehend von einem geeigneten Pyrazolderivat Halogenierungsreaktionen die Brom- und Chloratome einführen, gefolgt von einer Alkylierung, um die Isopropylgruppe einzuführen.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann optimierte Versionen der Labor-Synthesemethoden umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Wirtschaftlichkeit und Umweltaspekten liegt. Techniken wie die kontinuierliche Durchflusschemie und die Verwendung von umweltfreundlichen Lösungsmitteln können eingesetzt werden, um die Effizienz zu verbessern und Abfall zu reduzieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Substitutionsreaktionen: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Halogenatome (Brom und Chlor) durch andere Nucleophile ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch sich der Oxidationszustand der Substituenten verändert.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen beteiligt sein, wie z. B. der Suzuki-Miyaura-Kupplung, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat können unter milden Bedingungen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden üblicherweise bei der Suzuki-Miyaura-Kupplung verwendet.

Hauptprodukte: Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionen und Reagenzien ab, die verwendet werden. Beispielsweise kann eine nucleophile Substitution zu Azido- oder Thiocyanato-Derivaten führen, während Kupplungsreaktionen zu Biarylverbindungen führen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, wodurch der Aufbau komplexerer Moleküle ermöglicht wird.

Biologie und Medizin: In der pharmazeutischen Chemie dient sie als Gerüst für die Entwicklung potenzieller Therapeutika, einschließlich Kinase-Inhibitoren und anderer bioaktiver Moleküle.

Industrie: Die Verbindung findet Anwendungen bei der Entwicklung fortschrittlicher Materialien, wie z. B. organische Halbleiter und Leuchtdioden (LEDs).

5. Wirkmechanismus

Der Wirkmechanismus von 3-Brom-4-chlor-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es durch Hemmung bestimmter Enzyme oder Rezeptoren wirken und so biologische Signalwege modulieren. Die beteiligten molekularen Ziele und Signalwege können variieren, umfassen aber häufig Kinasen und andere Signalproteine.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include kinases and other signaling proteins.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 3-Brom-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin

- 4-Chlor-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin

- 3-Brom-4-chlor-1H-pyrazolo[3,4-d]pyrimidin

Einzigartigkeit: Das Vorhandensein von sowohl Brom- als auch Chloratomen sowie der Isopropylgruppe verleiht 3-Brom-4-chlor-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin einzigartige chemische Eigenschaften. Diese Substituenten können die Reaktivität, Löslichkeit und biologische Aktivität der Verbindung beeinflussen, was sie von ihren Analogen unterscheidet.

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN4/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOIQPXGGFDXAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

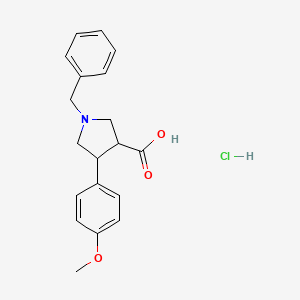

![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)

![5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid](/img/structure/B12314083.png)

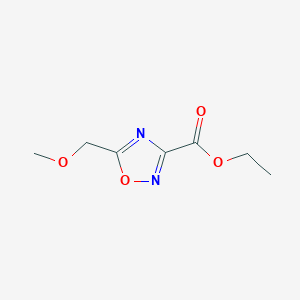

![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)

amino}propanoic acid](/img/structure/B12314116.png)

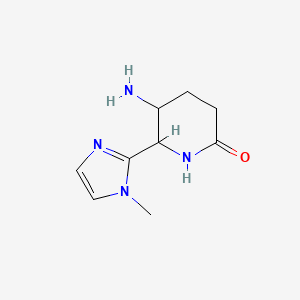

![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)